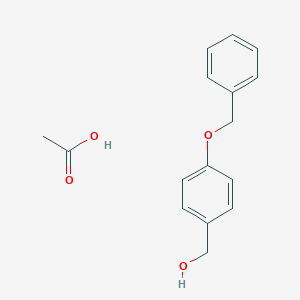![molecular formula C13H22O3SSn B12539358 Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane CAS No. 676235-01-1](/img/structure/B12539358.png)
Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane is an organotin compound that features a tin atom bonded to a triethyl group and a 4-methylbenzene-1-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane typically involves the reaction of triethyltin hydroxide with 4-methylbenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent control of environmental factors to ensure safety and compliance with regulations.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of different organotin compounds.
Oxidation and Reduction: The tin center can be oxidized or reduced, altering the oxidation state of the tin atom and potentially leading to different reactivity patterns.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of triethyltin hydroxide and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols, can be used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids, can oxidize the tin center.
Reducing Agents: Such as lithium aluminum hydride, can reduce the tin center.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Major Products
Substitution Products: Various organotin compounds depending on the nucleophile used.
Oxidation Products: Higher oxidation state tin compounds.
Reduction Products: Lower oxidation state tin compounds.
Hydrolysis Products: Triethyltin hydroxide and 4-methylbenzenesulfonic acid.
Aplicaciones Científicas De Investigación
Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing tin into organic molecules, which can be useful in the synthesis of complex organic compounds.
Materials Science:
Biological Studies: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicinal Chemistry: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Mecanismo De Acción
The mechanism by which Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. Additionally, the sulfonyl group can participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Triethyltin Chloride: Another organotin compound with similar reactivity but different substituents.
Triethyl[(4-nitrobenzene-1-sulfonyl)oxy]stannane: Similar structure but with a nitro group instead of a methyl group.
Triethyl[(4-methoxybenzene-1-sulfonyl)oxy]stannane: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane is unique due to the presence of the 4-methylbenzenesulfonyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Número CAS |
676235-01-1 |
|---|---|
Fórmula molecular |
C13H22O3SSn |
Peso molecular |
377.1 g/mol |
Nombre IUPAC |
triethylstannyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.3C2H5.Sn/c1-6-2-4-7(5-3-6)11(8,9)10;3*1-2;/h2-5H,1H3,(H,8,9,10);3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
LGTLGIONQQQCEY-UHFFFAOYSA-M |
SMILES canónico |
CC[Sn](CC)(CC)OS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)

![2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid)](/img/structure/B12539289.png)
![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)


![4-{[(2R)-Heptan-2-yl]oxy}phenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B12539326.png)

![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)
![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)
![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)

